molecular formula C14H16N2O3S B2802649 N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034596-30-8

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2802649
CAS RN: 2034596-30-8
M. Wt: 292.35
InChI Key: PSZIKFBYXHCKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . Their structures were confirmed by FTIR, MS and 1H-NMR .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

The synthesized compounds were further evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been found to have significant antimicrobial activity . For example, certain thiophene analogues were found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi . Another study found that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

Antifungal Activity

Thiophene derivatives also display excellent antifungal activity. For instance, certain compounds showed excellent activity against both Candida albicans and Aspergillus niger .

Antioxidant Activity

Some thiophene derivatives have been found to exhibit excellent antioxidant activity. For example, certain compounds showed antioxidant activity with IC50 values of 48.45 and 45.33 respectively, when compared with ascorbic acid as a standard drug .

Anticorrosion Activity

Thiophene derivatives have been found to have anticorrosion properties. One study found that a certain compound showed more anticorrosion efficiency (97.90%) with a low corrosion rate .

Anticancer Activity

Thiophene derivatives have been found to have anticancer properties. For example, a certain compound showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10−4 M .

Antitubercular Activity

While not directly related to the specific compound , it’s worth noting that certain indole derivatives, which are structurally similar to thiophene derivatives, have been found to have antitubercular activity .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-13(10(3)19-16-8)14(18)15-7-6-11-4-5-12(20-11)9(2)17/h4-5H,6-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZIKFBYXHCKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.